2-Oxo-2-phenylethyl 2-chlorobenzoate
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Overview
Description
2-Oxo-2-phenylethyl 2-chlorobenzoate is an organic compound with the molecular formula C15H11ClO3 It is a derivative of benzoic acid and is characterized by the presence of a phenyl group and a chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 2-chlorobenzoate typically involves the esterification of 2-chlorobenzoic acid with 2-oxo-2-phenylethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl 2-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chlorobenzoate moiety can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the phenylethyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The phenylethyl moiety can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran), room temperature to mild heating.
Major Products Formed
Substitution: Amino or thio derivatives of the original compound.
Reduction: Alcohol derivatives of the phenylethyl moiety.
Oxidation: Carboxylic acid derivatives of the phenylethyl moiety.
Scientific Research Applications
2-Oxo-2-phenylethyl 2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl 2-chlorobenzoate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-phenylethyl 3-chlorobenzoate
- 2-Oxo-2-phenylethyl 4-chlorobenzoate
Comparison
Compared to its analogs, 2-Oxo-2-phenylethyl 2-chlorobenzoate may exhibit different reactivity and biological activity due to the position of the chlorine atom on the benzene ring. This positional isomerism can influence the compound’s electronic properties and steric interactions, making it unique in its applications and effects.
Properties
IUPAC Name |
phenacyl 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c16-13-9-5-4-8-12(13)15(18)19-10-14(17)11-6-2-1-3-7-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDHJMFVDKHUJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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